molecular formula C4H3ClO4 B1233951 2-Butenedioic acid, 2-chloro-, (E)- CAS No. 617-43-6

2-Butenedioic acid, 2-chloro-, (E)-

Cat. No.: B1233951
CAS No.: 617-43-6
M. Wt: 150.52 g/mol
InChI Key: ZQHJVIHCDHJVII-OWOJBTEDSA-N
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Description

2-Butenedioic acid, 2-chloro-, (E)- is an organic compound with the molecular formula C4H3ClO4. It is a derivative of maleic acid, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butenedioic acid, 2-chloro-, (E)- can be synthesized through the chlorination of maleic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature.

Industrial Production Methods: In an industrial setting, the production of 2-chloromaleic acid involves large-scale chlorination processes. The reaction is carried out in specialized reactors designed to handle the corrosive nature of chlorine gas. The product is then purified through crystallization or distillation techniques to obtain high-purity 2-chloromaleic acid.

Chemical Reactions Analysis

Types of Reactions: 2-Butenedioic acid, 2-chloro-, (E)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form chloromaleic anhydride.

    Reduction: Reduction reactions can convert it back to maleic acid.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can replace the chlorine atom under basic conditions.

Major Products Formed:

    Oxidation: Chloromaleic anhydride.

    Reduction: Maleic acid.

    Substitution: Various substituted maleic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenedioic acid, 2-chloro-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloromaleic acid involves its interaction with various molecular targets. In chemical reactions, the chlorine atom acts as an electron-withdrawing group, influencing the reactivity of the compound. This property is exploited in various synthetic applications to achieve desired chemical transformations.

Comparison with Similar Compounds

    Maleic Acid: The parent compound of 2-chloromaleic acid.

    Fumaric Acid: An isomer of maleic acid with similar chemical properties.

    2-Bromomaleic Acid: A bromine-substituted derivative of maleic acid.

Uniqueness: 2-Butenedioic acid, 2-chloro-, (E)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

617-43-6

Molecular Formula

C4H3ClO4

Molecular Weight

150.52 g/mol

IUPAC Name

(E)-2-chlorobut-2-enedioic acid

InChI

InChI=1S/C4H3ClO4/c5-2(4(8)9)1-3(6)7/h1H,(H,6,7)(H,8,9)/b2-1+

InChI Key

ZQHJVIHCDHJVII-OWOJBTEDSA-N

SMILES

C(=C(C(=O)O)Cl)C(=O)O

Isomeric SMILES

C(=C(\C(=O)O)/Cl)\C(=O)O

Canonical SMILES

C(=C(C(=O)O)Cl)C(=O)O

Synonyms

2-chlorofumaric acid

Origin of Product

United States

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